

A Comparative Benchmarking Guide to the Synthetic Routes of Chamigrenal and its Analogs

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The chamigrene sesquiterpenoids, a diverse family of natural products isolated from marine and terrestrial organisms, have garnered significant attention from the scientific community due to their unique spiro[5.5]undecane core and promising biological activities, including cytotoxic and antibacterial properties. The synthesis of these complex molecules presents a considerable challenge and has been the subject of extensive research. This guide provides a comparative benchmark of prominent synthetic routes toward **chamigrenal** and its analogs, offering a detailed analysis of their efficiency, stereocontrol, and overall practicality. The information presented herein is intended to assist researchers in selecting and optimizing synthetic strategies for this important class of molecules.

Comparison of Synthetic Strategies

The total synthesis of chamigrenes has been approached through various innovative strategies. Below is a summary of key methodologies, with their performance benchmarked based on overall yield, step count, and stereochemical control.



| Synthetic Strategy | Key Reaction(s) | Target Molecule(s) | Overall Yield (%) | Longest Linear Sequence | Stereocontr ol |
|---|---|--------------------------------|-----------------------|-------------------------------|----------------------|
| Diels-Alder Reaction | Intermolecula r [4+2] cycloaddition | (±)-β- Chamigrene | Not explicitly stated | ~5 steps | Racemic |
| Alkylidene Carbene Insertion | Intramolecula r C-H insertion | (+)- Majusculone | ~19% | 8 steps | Enantioselect ive |
| Bromopolyen e Cyclization | Stereospecifi c solvolytic cyclization | Brominated Chamigrenes | Not explicitly stated | ~10 steps | Enantioselect ive |
| De Mayo Reaction | Photochemic al [2+2] cycloaddition followed by retro-aldol | (±)-α- Chamigrene- 3-one | Not explicitly stated | Multi-step | Racemic |
| Decarboxylati ve Allylation & RCM | Pd-catalyzed decarboxylati ve allylation, Ring-Closing Metathesis | Elatol | ~11% | 7 steps | Enantioselect ive |

Detailed Experimental Protocols and Methodologies

This section provides a detailed overview of the experimental protocols for the key transformations in each of the benchmarked synthetic routes.

Diels-Alder Approach for (±)-β-Chamigrene

This approach offers a concise route to the chamigrene core, although it typically yields a racemic mixture. The key step involves a Lewis acid-promoted Diels-Alder reaction between a suitable diene and dienophile.



Key Experimental Step: Diels-Alder Reaction

- Reaction: To a solution of the diene in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a Lewis acid (e.g., diethylaluminum chloride) is added, followed by the dienophile.
- Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent.
- Purification: The crude product is purified by column chromatography on silica gel.

Enantioselective Synthesis of (+)-Majusculone via Alkylidene Carbene Insertion

This strategy provides excellent stereocontrol in the formation of the spirocyclic core through a key intramolecular C-H insertion reaction of an alkylidene carbene.[1]

Key Experimental Step: Intramolecular Alkylidene Carbene C-H Insertion[1]

- Precursor Synthesis: The diazo precursor is synthesized from the corresponding ketone.
- Carbene Generation and Insertion: The diazo compound is treated with a rhodium catalyst (e.g., Rh₂(OAc)₄) in a non-polar solvent (e.g., pentane) at room temperature to generate the carbene, which undergoes intramolecular C-H insertion.
- Purification: The resulting spirocycle is purified by flash chromatography.

Unified Enantioselective Strategy for Brominated Chamigrenes

A general and powerful method for the enantioselective synthesis of brominated chamigrenes relies on a stereospecific bromopolyene cyclization.[2]

Key Experimental Step: Stereospecific Bromopolyene Cyclization[2]

 Substrate Preparation: An acyclic polyene precursor is synthesized and subjected to enantioselective dihalogenation.



- Cyclization: The resulting dihalide is treated with a silver salt (e.g., silver tetrafluoroborate) in a suitable solvent to induce a cationic cyclization cascade, forming the brominated spirocyclic core.
- Purification: The product is purified by chromatography.

Total Synthesis of (\pm) - α -Chamigrene-3-one via the De Mayo Reaction

This classical approach utilizes a photochemical [2+2] cycloaddition between an enolized 1,3-dicarbonyl compound and an alkene, followed by a retro-aldol reaction to construct the carbon skeleton.

Key Experimental Step: De Mayo Reaction

- Photocycloaddition: A solution of the 1,3-dicarbonyl compound and the alkene in a suitable solvent (e.g., cyclohexane) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) through a Pyrex filter.
- Retro-Aldol Reaction: The resulting cyclobutane adduct is treated with a base (e.g., potassium hydroxide) in an alcoholic solvent to induce the retro-aldol cleavage and formation of the desired diketone.
- Purification: The product is purified by standard chromatographic techniques.

Enantioselective Decarboxylative Allylation and Ring-Closing Metathesis (RCM)

This modern approach provides a versatile and enantioselective route to the chamigrene family, highlighted by the synthesis of elatol.[3]

Key Experimental Steps:

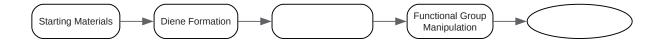
Enantioselective Decarboxylative Allylation: An allylic β-keto ester is treated with a
palladium(0) catalyst and a chiral ligand in a suitable solvent to afford the α-allylated ketone
with high enantioselectivity.[3]



 Ring-Closing Metathesis (RCM): The resulting diene is subjected to a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) in a solvent such as dichloromethane to effect the ring closure and formation of the spirocyclic core.[3]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the benchmarked synthetic routes.



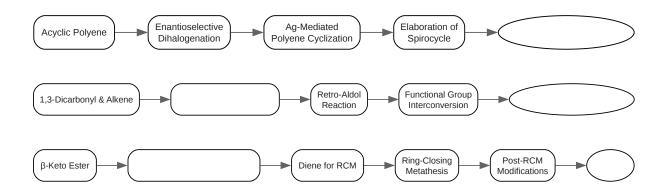
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Figure 1: Diels-Alder approach to (±)-β-Chamigrene.



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Figure 2: Enantioselective synthesis of (+)-Majusculone.



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